molecular formula C23H22N4 B2823784 2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896839-35-3

2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No. B2823784
CAS RN: 896839-35-3
M. Wt: 354.457
InChI Key: ZYUDIYSRHLZZRH-UHFFFAOYSA-N
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Description

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines are synthesized through an efficient one-pot three-component reaction including an intramolecular rearrangement and a cyclization through intramolecular nucleophilic reaction . These compounds were obtained in good to excellent yields from 63 to 91% in the presence of 30 mol% catalyst in ethanol at reflux for 2 h .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were reported as follows: Yield: 68%; m.p.: 260–263 °C; IR νmax (cm −1): 3417 (NH), 3048 (CH–Ar), 2925 (CH–aliph), 1565 (C=N), 703 (C–S); 1 H NMR (300 MHz, DMSO-d6) δ (ppm): 2.22 (s, 3H, CH 3), 6.98 (s, 1H, CH of pyrimidine ring), 7.56–8.98 (m, 13H, Ar–H), 8.73 (s, 1H, NH); 13 C NMR (75 MHz, DMSO- d6) δ (ppm): 24.3, 100.9, 121.5, 123.6, 128.4, 133.9, 135.6, 138.8, 144.2, 147.3, 155.8, 164.9, 167.1; (EI-MS) m / z: 436.54 (M +) .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of novel heterocyclic compounds, exploring various synthetic routes and structural analyses. For instance, the development of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles highlights the synthetic versatility of pyrazole-based compounds. These molecules have been synthesized through reactions involving specific starting materials and conditions, leading to compounds with potential pharmacological activities (El‐Dean et al., 2018). Similarly, research on the synthesis, characterization, and biological activity of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrates the pharmaceutical relevance of pyrazole derivatives (Asegbeloyin et al., 2014).

Biological Activities

The biological activities of pyrazole derivatives, including antimicrobial, antifungal, and anticancer properties, are a significant area of research. For example, studies on pyrazole derivatives have identified compounds with potent cytotoxic activity against cancer cells and antimicrobial activity against various bacteria and yeasts, suggesting their potential as therapeutic agents (Asegbeloyin et al., 2014).

Analytical and Material Applications

Research also extends into the analytical applications of pyrazole derivatives, such as the separation of enantiomers of pyrazole phenyl ether herbicides using chiral stationary phases. This work demonstrates the utility of pyrazole derivatives in analytical chemistry, particularly in the resolution of chiral compounds (Hamper et al., 1994). Additionally, the development of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing inks showcases the material science applications of these compounds, highlighting their potential to enhance the antimicrobial properties of various materials (El‐Wahab et al., 2015).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . Future research may focus on further exploring these properties and potential applications.

properties

IUPAC Name

11-methyl-N-(4-methylphenyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-15-11-13-18(14-12-15)24-22-19-9-6-10-20(19)25-23-21(16(2)26-27(22)23)17-7-4-3-5-8-17/h3-5,7-8,11-14,24H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUDIYSRHLZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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